

# 9H-Fluorene-2-carboxylic acid fundamental properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 9H-Fluorene-2-carboxylic acid

Cat. No.: B1296491

[Get Quote](#)

An In-depth Technical Guide on the Core Properties of **9H-Fluorene-2-carboxylic Acid**

## Introduction

**9H-Fluorene-2-carboxylic acid** is a polycyclic aromatic hydrocarbon derivative characterized by a fluorene backbone with a carboxylic acid group substituted at the C2 position. The fluorene structure is a fundamental framework found in various natural products, pharmacophores, and materials for organic light-emitting devices (OLEDs)[1]. As a functionalized fluorene, **9H-Fluorene-2-carboxylic acid** serves as a crucial building block and intermediate in organic synthesis and medicinal chemistry. Its derivatives have been investigated for a range of biological activities, including potential as anticancer agents that can induce apoptosis[2][3]. This document provides a comprehensive overview of its fundamental properties, experimental protocols, and potential applications for researchers, scientists, and drug development professionals.

## Core Physicochemical Properties

The fundamental properties of **9H-Fluorene-2-carboxylic acid** are summarized below. These values are computed and aggregated from various chemical databases.

Property	Value	Source
IUPAC Name	9H-fluorene-2-carboxylic acid	PubChem[4]
Molecular Formula	C <sub>14</sub> H <sub>10</sub> O <sub>2</sub>	PubChem[4]
Molecular Weight	210.23 g/mol	PubChem[4]
CAS Number	7507-40-6	PubChem[4]
Physical Form	Solid	Sigma-Aldrich
Melting Point	>300°C (for the related 9-oxo derivative)	Sigma-Aldrich
Boiling Point	476.5°C at 760 mmHg (for the related 9-oxo derivative)	Sigma-Aldrich
InChI	InChI=1S/C14H10O2/c15-14(16)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,15,16)	PubChem[4]
InChIKey	IBIDFEWDKNJSRD-UHFFFAOYSA-N	PubChem[4]
SMILES	C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O	PubChem[4]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **9H-Fluorene-2-carboxylic acid**.

- <sup>1</sup>H NMR:** Proton NMR spectra are available for the related compound, 9-oxo-fluorene-2-carboxylic acid, in DMSO-d<sub>6</sub>, showing characteristic shifts for the aromatic protons between 7.4 and 8.2 ppm and a broad singlet for the carboxylic acid proton around 13.2 ppm[5].
- IR Spectrum:** The infrared spectrum of the related 9-fluorenone-2-carboxylic acid shows characteristic absorption bands corresponding to the C=O stretching of the ketone and the carboxylic acid group, as well as O-H stretching[6][7].

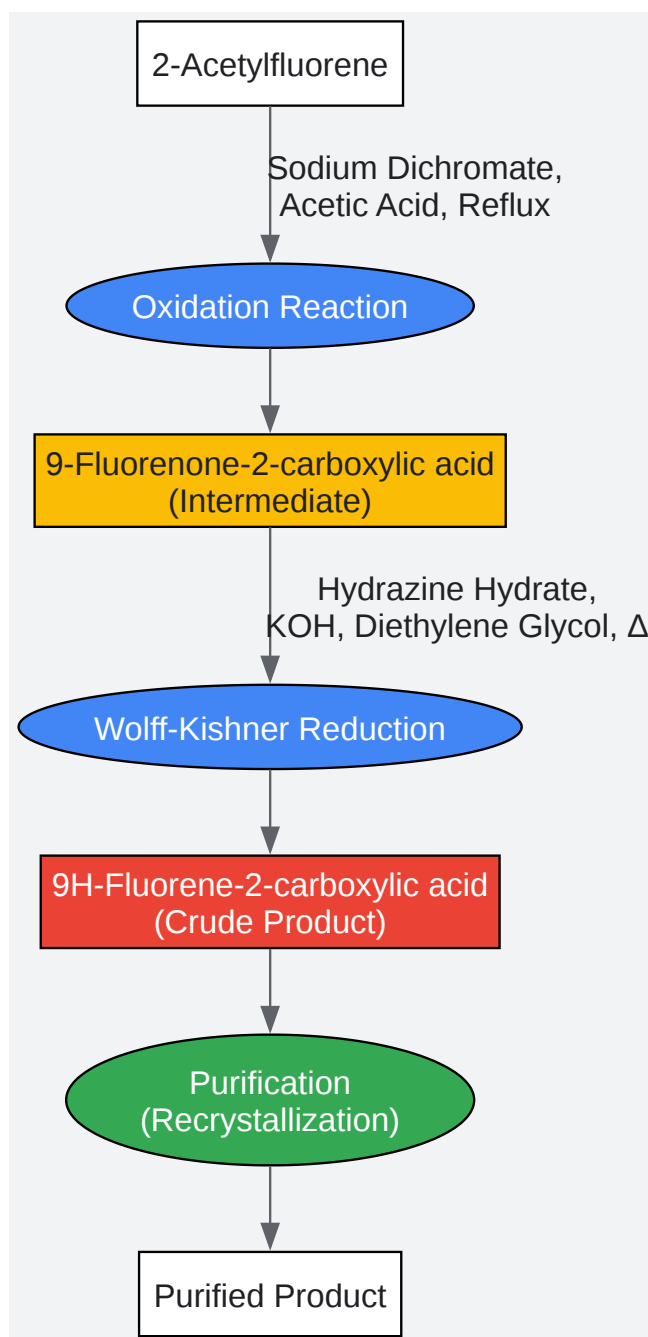
- Mass Spectrometry: Mass spectral data is available for derivatives such as 2-chloro-9-hydroxy-9H-fluorene-9-carboxylic acid, confirming their molecular weight and fragmentation patterns[8].

## Experimental Protocols

Detailed methodologies for the synthesis and purification of fluorene carboxylic acids are critical for research and development. While a direct protocol for **9H-Fluorene-2-carboxylic acid** is not readily available, a logical two-step synthesis pathway can be derived from established procedures for its precursors and isomers.

## Synthesis Pathway

The synthesis can be envisioned as a two-step process: first, the oxidation of 2-acetylfluorene to produce 9-Fluorenone-2-carboxylic acid, followed by a reduction of the ketone group.



[Click to download full resolution via product page](#)

A logical workflow for the synthesis of **9H-Fluorene-2-carboxylic acid**.

Step 1: Synthesis of 9-Fluorenone-2-carboxylic acid (Intermediate)[9] This procedure involves the oxidation of 2-acetylfluorene.

- A solution of 2-acetylfluorene (86 g) in acetic acid (1075 ml) is heated to 60°C.

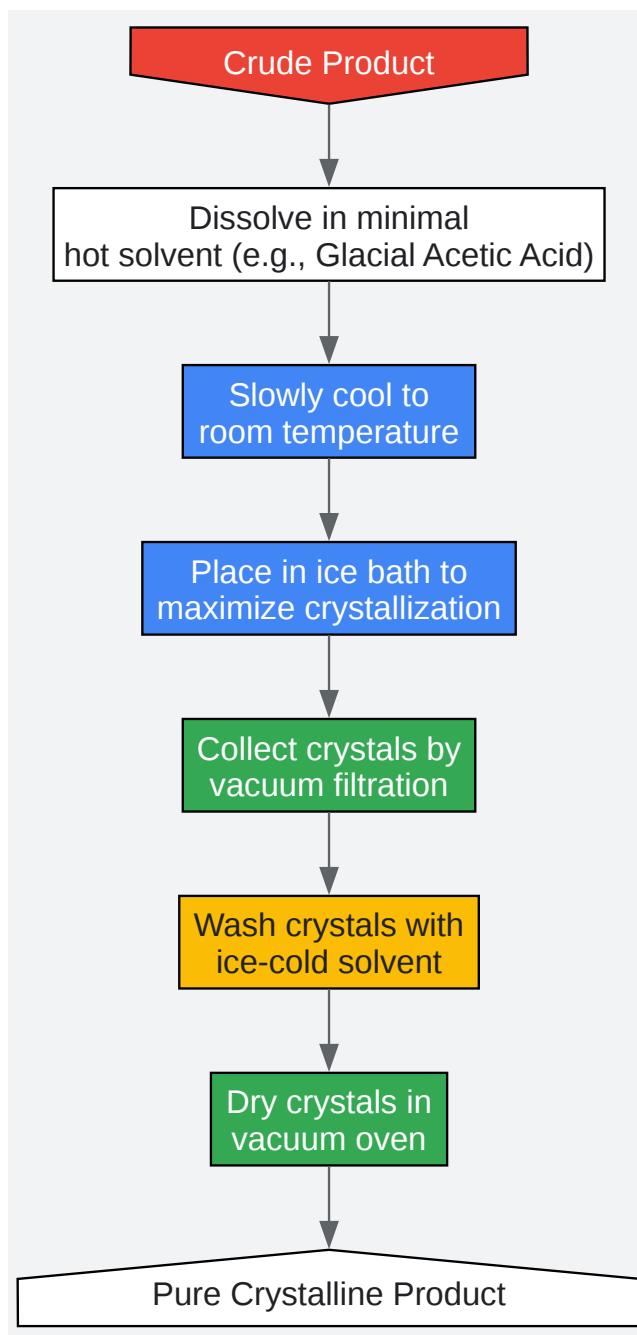
- Sodium dichromate (1020 g) is added slowly, followed by acetic anhydride (285 ml).
- The mixture is heated to reflux with stirring for 3 hours.
- After cooling, the reaction mixture is poured into water (6 L), and the resulting precipitate is collected by filtration and washed with water.
- The solid is warmed with 1N sodium hydroxide (520 ml), and the mixture is filtered.
- The aqueous filtrate is washed with dichloromethane (3 x 60 ml).
- The solution is heated and cautiously acidified with hydrochloric acid to precipitate the product.
- The yellow product is filtered, washed with water, and dried in vacuo.

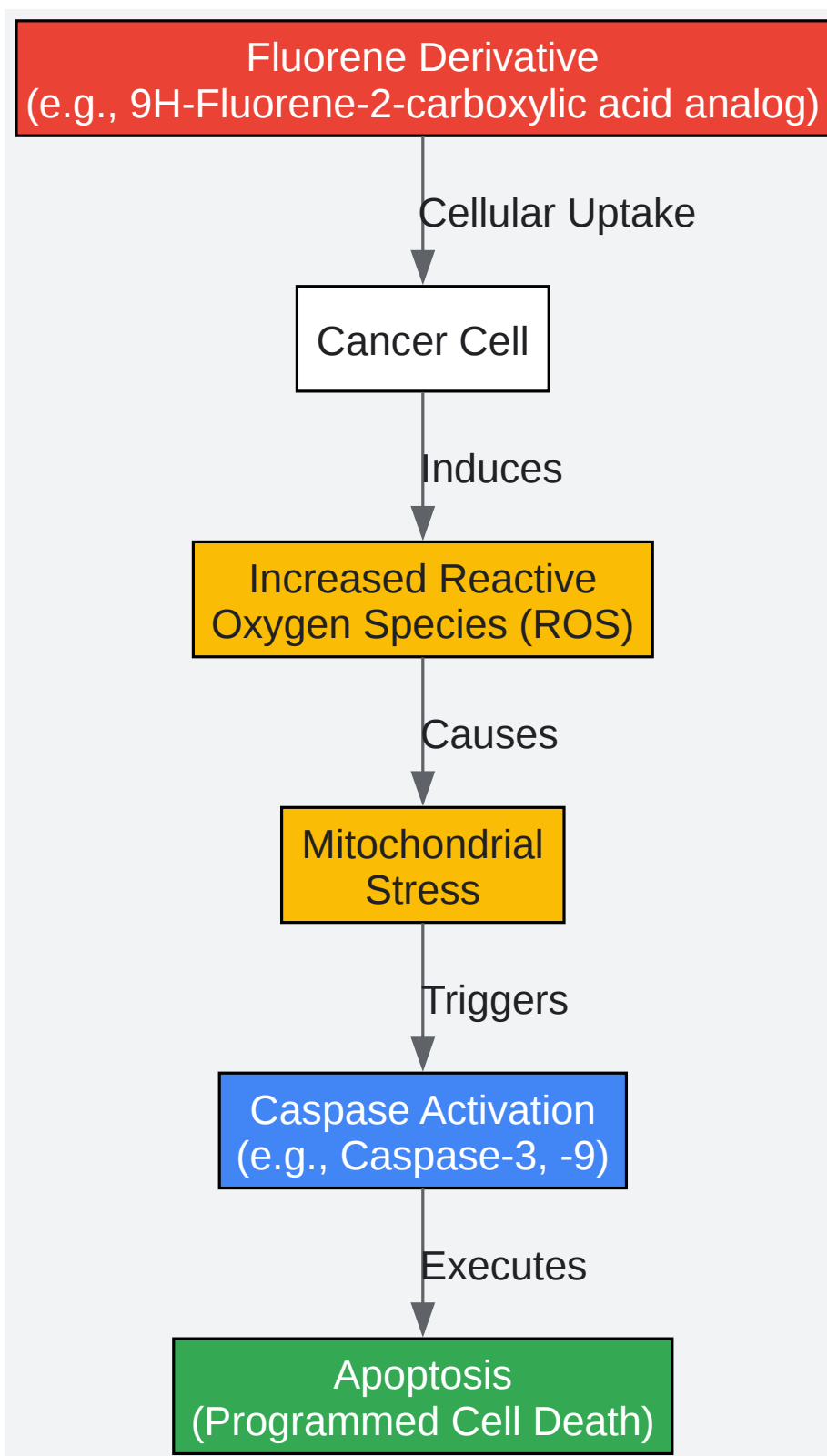
Step 2: Reduction of 9-Fluorenone-2-carboxylic acid This step adapts the Wolff-Kishner reduction, a standard method for converting ketones to methylene groups, as described for a similar isomer[10].

- In a three-necked round-bottom flask, place the 9-oxofluorene-2-carboxylic acid, hydrazine hydrate (80%), and diethylene glycol.
- Heat the mixture to 100°C and stir for 1 hour.
- Cool the mixture slightly and add potassium hydroxide (KOH) pellets in portions.
- Heat the mixture again to distill off water and excess hydrazine, then reflux until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and pour it into ice-water.
- Acidify with concentrated HCl to precipitate the crude product.
- Collect the solid by vacuum filtration and wash with deionized water.

## Purification Protocol

Purification of the final product is typically achieved through recrystallization to remove unreacted starting materials and byproducts.





[Click to download full resolution via product page](#)



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9H-fluorene-2-carboxylic acid | C<sub>14</sub>H<sub>10</sub>O<sub>2</sub> | CID 348591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9-Fluorenone-2-carboxylic acid(784-50-9) 1H NMR spectrum [chemicalbook.com]
- 6. 9-Fluorenone-2-carboxylic acid [webbook.nist.gov]
- 7. 9-Fluorenone-2-carboxylic acid [webbook.nist.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [9H-Fluorene-2-carboxylic acid fundamental properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296491#9h-fluorene-2-carboxylic-acid-fundamental-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)